molecular formula C17H16ClN3O B2854664 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 321391-74-6

4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2854664
CAS RN: 321391-74-6
M. Wt: 313.79
InChI Key: BGQRPOYHJIYURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (CMPMA) is a synthetic compound that is widely used in scientific research. It is a pyrazolamine derivative and is structurally related to the widely studied compound, 4-chloro-N-methyl-3-phenyl-1H-pyrazole-5-amine (CMP). CMPMA is a useful research tool due to its unique properties and its ability to be used in a variety of scientific applications.

Scientific Research Applications

4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been used in the study of the effects of drugs on the gastrointestinal system and in the study of the effects of drugs on the reproductive system.

Mechanism of Action

4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is thought to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is also thought to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is thought to act as an antagonist at the 5-HT3 receptor, which is involved in the regulation of nausea and vomiting.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been shown to increase levels of dopamine and serotonin in the brain, as well as to increase levels of norepinephrine and epinephrine in the blood. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been shown to have anxiolytic, antidepressant, and antinociceptive effects.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is non-toxic and has a low potential for abuse. However, there are also some limitations to its use in lab experiments. 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is not water-soluble, and it can be difficult to dissolve in organic solvents. In addition, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is relatively expensive, and its effects can be short-lived.

Future Directions

There are several potential future directions for research on 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. One potential direction is to further study its effects on the cardiovascular system. Another potential direction is to further study its effects on the immune system. In addition, further research could be done to better understand the mechanism of action of 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine and to determine its potential therapeutic applications. Finally, further research could be done to develop more efficient and cost-effective methods of synthesizing 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine.

Synthesis Methods

4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is synthesized by the reaction of 4-chloro-N-methyl-3-phenyl-1H-pyrazole-5-amine (CMP) with 4-methoxybenzyl bromide in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution and is heated to 80°C for 3 hours. The product is then purified by recrystallization in methanol. The yield of 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is typically in the range of 80-90%.

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-16(12-3-5-13(18)6-4-12)17(19)21(20-11)14-7-9-15(22-2)10-8-14/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQRPOYHJIYURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

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